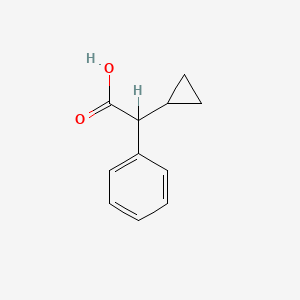

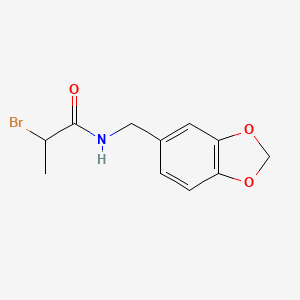

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

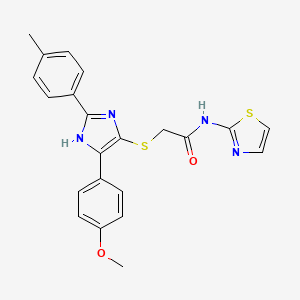

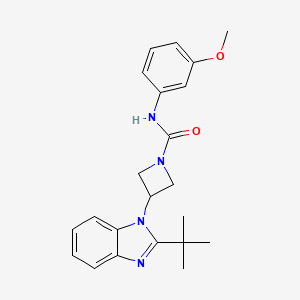

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide, or BXB, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. BXB is a derivative of benzodioxole, a heterocyclic aromatic compound that has been studied for its potential applications in drug design. BXB has been studied for its potential applications in pharmaceuticals and in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The 1,3-Benzodioxol-5-yl moiety is a key structural fragment in many compounds with anticancer activity . For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antioxidant Activity

Compounds containing a 1,3-Benzodioxol-5-yl moiety have been synthesized and evaluated for their antioxidant activity . The synthesized compounds exhibited good selectivity between cancer cells and normal cells .

Bioisosteric Applications

The 1,3-Benzodioxol-5-yl moiety has been used in bioisosteric concepts, where it was used to replace the vanillyl system on the capsaicinoid structure . The amide bond was replaced by a sulfonamide bond, and the alkyl-lipophilic chain was modified by an aromatic ring .

Synthesis of New Compounds

The 1,3-Benzodioxol-5-yl moiety has been used in the synthesis of new compounds . For instance, the alkylation of 2- (1,3-benzodioxol-5-yl)acetonitrile with bis (2-chloroethyl) ether, followed by reduction of the resulting 4- (1,3-benzodioxol-5-yl)tetrahydro-2 H -pyran-4-carbonitrile, has been used to synthesize [4- (1,3-benzodioxol-5-yl)tetrahydro-2 H -pyran-4-yl]methanamine .

Design of Antitubulin Molecules

The 1,3-Benzodioxol-5-yl moiety has been used in the design of antitubulin molecules . Indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, with different bridging units such as sulfur, nitrogen, carbonyl, methylene, or amido .

Development of Pharmacophoric Fragments

Amide, amino amide, and aminopropanol functionalities, which are common pharmacophoric fragments in biologically active compounds, have been combined with the 1,3-Benzodioxol-5-yl moiety to synthesize compounds with a broad spectrum of action .

Wirkmechanismus

Target of Action

The primary target of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is the C5a receptor (C5aR) . The C5aR is part of the complement system, an innate immune mechanism of host defense. The biological activity of C5a and its classical receptor have been widely studied due to their inflammatory and immune-enhancing properties .

Mode of Action

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide, also known as NDT 9513727, acts as a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types .

Biochemical Pathways

The compound’s action on the C5aR affects the complement system , which has three effector arms: the C3a receptor, the C5a receptor (C5aR), and the membrane attack complex . By acting as an inverse agonist of the C5aR, N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide can modulate these pathways and their downstream effects.

Result of Action

The action of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide results in the inhibition of C5a-induced responses . This includes the inhibition of guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . It effectively inhibits C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-bromopropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIWRVIQPSDYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B2432954.png)

![1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2432957.png)

![Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B2432960.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2432963.png)

![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)